2,2',3,3',4,5'-Hexachlorobiphenyl

Description

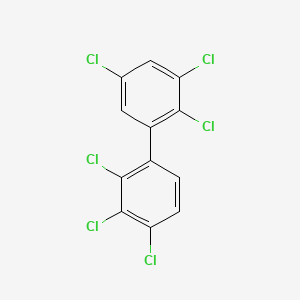

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-7(10(16)9(15)4-5)6-1-2-8(14)12(18)11(6)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLABAYQDPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073539 | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-66-8 | |

| Record name | PCB 130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B52906N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

The specific arrangement of chlorine atoms in 2,2',3,3',4,5'-Hexachlorobiphenyl dictates its unique physical and chemical characteristics. These properties are crucial for understanding its environmental behavior and fate.

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.88 g/mol |

| CAS Number | 35065-28-2 |

| Melting Point | 99.2 °C |

| Boiling Point | Not available |

| Water Solubility | Very low |

| Log Kow (Octanol-Water Partition Coefficient) | High |

| Vapor Pressure | Low |

Data sourced from multiple chemical databases and research articles. accustandard.comsigmaaldrich.com

Environmental Fate and Transport of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Due to its chemical stability, 2,2',3,3',4,5'-Hexachlorobiphenyl is highly persistent in the environment. researchgate.net Its low water solubility and high octanol-water partition coefficient mean it strongly adsorbs to soil, sediments, and organic matter. researchgate.net This persistence and partitioning behavior contribute to its long-term presence in various environmental compartments. While not readily degraded, it can undergo slow microbial dechlorination under anaerobic conditions. researchgate.net Its low vapor pressure suggests limited volatilization from water and soil surfaces; however, it can undergo long-range atmospheric transport, leading to its detection in remote regions far from its original sources. uaf.edu

Bioaccumulation and Biomagnification

The lipophilic (fat-loving) nature of 2,2',3,3',4,5'-Hexachlorobiphenyl leads to its significant bioaccumulation in the fatty tissues of organisms. researchgate.net This process begins at the base of the food web, with organisms like planktonic algae absorbing the compound from the surrounding environment. capes.gov.br As smaller organisms are consumed by larger ones, the concentration of PCB 138 increases at each successive trophic level, a process known as biomagnification. researchgate.net Consequently, top predators in aquatic and terrestrial food chains, including fish, marine mammals, and birds of prey, can accumulate very high levels of this congener. uaf.eduresearchgate.net

Analytical Methodologies for Detection and Quantification

Sources and Input Pathways of this compound into the Environment

The sources and pathways of PCB 137 into the environment are not definitively established and appear to be complex.

Anthropogenic Contributions (e.g., Commercial PCB Products)

Historically, the primary anthropogenic sources of PCBs were commercial mixtures, such as the Aroclor series produced in the United States. eurofins.com.auepa.gov These mixtures were used in a wide range of industrial applications, including as coolants and insulating fluids in transformers and capacitors, and in open applications like caulking and paints. eurofins.com.au

Aroclor mixtures are complex blends of numerous PCB congeners, and their composition can vary. cdc.govcdc.gov Detailed analyses of Aroclor mixtures have been conducted to determine their congener-specific makeup. nm.gov However, without access to the specific weight percent distribution tables from these studies, the presence and proportion of this compound (PCB 137) in these commercial products cannot be confirmed from the available search results.

Importantly, research suggests that not all environmental PCBs originate from these legacy commercial mixtures. A study on PCBs in Chicago's air identified PCB 137 as one of seven congeners for which there are unknown, non-Aroclor sources that contribute to more than 50% of their presence in the atmosphere. nih.gov This indicates that there may be ongoing or historical sources of PCB 137 that are distinct from the well-known Aroclor products. nih.gov

Table 1: Estimated Source Contribution for PCB 137 in Chicago Air

| PCB Congener | Identified Source Type |

| This compound (PCB 137) | >50% from unknown, non-Aroclor sources nih.gov |

Historical Releases and Legacy Contamination

The environmental presence of this compound, a specific polychlorinated biphenyl (B1667301) (PCB) congener also known as PCB 129, is a direct result of the widespread industrial use of commercial PCB mixtures and certain manufacturing processes. Although banned from production in the United States since 1979, the chemical stability and resistance to degradation that made PCBs desirable for industrial applications also ensure their persistence in the environment as legacy contaminants. epa.govnps.gov

Historically, the primary route of release for this compound into the environment was through its inclusion in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto. toxicdocs.orgcdc.gov These mixtures were not composed of a single congener but were complex formulations of various PCB congeners, created by the progressive chlorination of biphenyl to achieve a target chlorine percentage by weight. toxicdocs.org While specific compositions could vary, even between lots from the same manufacturer, this compound has been identified as a constituent of these industrial products. cdc.govnih.gov

The extensive use of PCB-containing products led to their release into the environment through several pathways:

Industrial and Commercial Applications: PCBs were widely used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. epa.govwikipedia.org Leaks, spills, and improper disposal of this equipment resulted in direct environmental contamination.

Open Systems: PCBs were also utilized in "open" applications, such as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper. epa.govnih.gov Volatilization from these materials, particularly from paints, has been identified as a significant source of PCBs in the air. nih.gov

Waste Disposal: Improper disposal of PCB-containing materials and industrial wastes in landfills and dumpsites created long-term sources of contamination. epa.gov Over time, PCBs can leach from these sites into the surrounding soil and water.

Incineration: The burning of waste in municipal and industrial incinerators, if not conducted at sufficiently high temperatures, could also lead to the release of PCBs into the atmosphere. epa.gov

As a consequence of these historical releases, this compound has become a legacy contaminant, persisting in various environmental compartments. Due to their hydrophobic nature, PCBs strongly adhere to soil and sediment particles. epa.gov This leads to their accumulation in the beds of rivers, lakes, and coastal areas, where they can remain for extended periods. epa.gov Contaminated sediments can be resuspended by dredging activities or natural events like floods, reintroducing the PCBs into the water column and transporting them to new locations. epa.govepa.gov

The persistence of these compounds means that even though their production was halted decades ago, they continue to pose a potential risk as they are cycled through the environment and can bioaccumulate in the food chain. ontosight.airesearchgate.net

Table 1: Potential Historical Sources of this compound

| Source Category | Specific Examples | Release Mechanisms |

| Commercial PCB Mixtures | Aroclor series (e.g., 1248, 1254, 1260) | Spills, leaks, improper disposal |

| Industrial Products | Electrical transformers, capacitors, hydraulic fluids | Leaks, equipment failure, disposal |

| "Open System" Uses | Plasticizers in paints, caulking, and sealants | Volatilization, weathering, and degradation of materials |

| Manufacturing Byproducts | Pigment and dye production | Unintentional formation and release |

| Waste Disposal | Landfills, industrial waste sites, sewage sludge | Leaching, runoff, volatilization |

| Combustion Processes | Municipal and industrial incinerators | Incomplete combustion and atmospheric emission |

Table 2: Documented Occurrences of PCB Congeners from Historical Sources

| PCB Congener Group | Potential Historical Source | Environmental Compartment |

| Lower-chlorinated PCBs | Aroclors 1016, 1242, 1248 | Air, Water |

| Higher-chlorinated PCBs | Aroclor 1254, 1260 | Sediments, Soil, Biota |

| Non-legacy PCBs (e.g., PCB 11) | Paint pigments, Dye production | Air (indoor and outdoor) |

| This compound (as metabolites) | Aroclors, Paint pigments | Detected in human serum |

This table is a simplified representation based on available research. The distribution of specific congeners is complex and can vary significantly based on the original source and subsequent environmental processes. nih.gov

Sample Collection and Preparation Techniques for this compound Analysis

The initial and most critical steps in the analysis of this compound involve the collection of a representative sample and its subsequent preparation to isolate the target analyte from interfering substances.

The choice of extraction method is highly dependent on the sample matrix. Common techniques include Soxhlet extraction and solid-phase extraction (SPE).

Soxhlet Extraction: This is a classic and robust technique for extracting PCBs from solid samples like soil, sediment, and tissue. cdc.gov The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., hexane) over an extended period. thermofisher.com While effective, Soxhlet extraction can be time-consuming and require large volumes of solvent. thermofisher.com

Solid-Phase Extraction (SPE): SPE has become an increasingly popular alternative to traditional liquid-liquid extraction for aqueous samples. cdc.gov It involves passing the sample through a solid sorbent material that retains the PCBs, which are then eluted with a small volume of solvent. cdc.gov This method is faster, uses less solvent, and can be automated.

Accelerated Solvent Extraction (ASE): This automated technique utilizes conventional liquid solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. thermofisher.com For instance, a method for extracting PCBs and lipids from fish tissue can be completed in approximately 20 minutes using about 40 mL of hexane. thermofisher.com

Following extraction, the sample extract often contains co-extracted substances, such as lipids, that can interfere with the analysis. Therefore, a clean-up step is essential.

Lipid Removal: For biological samples with high-fat content, such as adipose tissue, lipid removal is a critical step. cdc.gov This is often achieved using techniques like treatment with concentrated sulfuric acid or column chromatography with adsorbents like Florisil or silica (B1680970) gel. cdc.govthermofisher.com For example, in the analysis of fish tissue, a concentrated sulfuric acid wash can be used to destroy lipids in the extract before gas chromatography analysis. thermofisher.com

Non-Ortho PCB Separation: The separation of non-ortho-substituted PCBs from other PCB congeners is important due to their distinct toxicological properties. This is typically accomplished using specialized chromatographic techniques, often involving carbon-based columns that can differentiate based on the planarity of the PCB molecule.

Chromatographic Separation Methods for this compound

Chromatography is the cornerstone of PCB analysis, enabling the separation of individual congeners from complex mixtures.

Gas chromatography with an electron capture detector (GC-ECD) is a widely used and highly sensitive method for the determination of PCBs. nih.gov The method's sensitivity tends to increase with the number of chlorine atoms on the biphenyl structure. nih.gov For indicator PCBs, the precision of GC-ECD methods can range from 2.4% to 14.5%, with accuracies between -7.0% and 14.6%. nih.gov Recovery rates for these compounds are typically in the range of 95.7-101.0%. nih.gov

Table 1: GC-ECD Method Validation Parameters for Indicator PCBs

| Parameter | Range |

|---|---|

| Precision (%) | 2.4 - 14.5 |

| Accuracy (%) | -7.0 - 14.6 |

| Recovery (%) | 95.7 - 101.0 |

Data sourced from a study on the determination of indicator PCBs. nih.gov

High-resolution gas chromatography (HRGC) utilizes long capillary columns to provide superior separation of closely eluting PCB congeners. tandfonline.com This technique is essential for resolving complex mixtures and accurately quantifying individual congeners. tandfonline.com For instance, a 50-meter coated fused silica capillary column can be employed to separate various PCB isomers and congeners. nih.gov The oven temperature is typically programmed to ramp up gradually, for example, at a rate of 1.0°C per minute from 100°C to 240°C, to achieve optimal separation. nih.gov

While GC is the predominant technique for PCB analysis, high-performance liquid chromatography (HPLC) can also be employed, particularly for fractionation and separation of congeners prior to GC analysis. nih.gov HPLC can be used to separate PCBs based on their degree of chlorination or structural characteristics.

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry stands as a pivotal technology for the detection and quantification of this compound, a specific polychlorinated biphenyl (PCB) congener. Its high sensitivity and selectivity allow for the identification and measurement of this compound even in complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of semi-volatile compounds like this compound. thermofisher.com In this method, the sample is first vaporized and separated into its individual components within a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

For enhanced selectivity, especially in complex matrices where co-eluting interferences are common, tandem mass spectrometry (GC-MS/MS) is utilized. shimadzu.com This technique involves multiple stages of mass analysis. In the first stage, a specific precursor ion corresponding to the target analyte is selected. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored in the second stage of mass analysis. This process, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio and provides greater confidence in the identification and quantification of the target compound. shimadzu.compeakscientific.com The use of GC-MS/MS can enhance selectivity, specificity, and sensitivity, which is particularly beneficial when dealing with intricate environmental samples. shimadzu.com

Below is a table showcasing typical GC-MS/MS parameters for the analysis of related hexachlorobiphenyls, which can be adapted for this compound.

Table 1: Illustrative GC-MS/MS Parameters for Hexachlorobiphenyl Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | ||

| Column | SH-Rxi-5MS, 30m x 0.25mm x 0.25µm | shimadzu.com |

| Carrier Gas | Helium | scioninstruments.com |

| Injection Mode | Splitless | cromlab-instruments.es |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | scioninstruments.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Precursor Ion (m/z) | 358 | thermofisher.com |

| Product Ion (m/z) | 288 | thermofisher.com |

High-Resolution Mass Spectrometry (HRMS) for Low Concentrations

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for detecting trace levels of this compound. nih.gov Unlike low-resolution mass spectrometry (LRMS), which measures mass-to-charge ratios to the nearest whole number, HRMS can determine the mass of an ion with very high accuracy, typically to four or five decimal places. chromatographyonline.com This high mass accuracy allows for the differentiation of the target analyte from isobaric interferences—other compounds that have the same nominal mass but a different elemental composition. chromatographyonline.com

The enhanced resolving power of HRMS is particularly advantageous when analyzing complex environmental samples where the concentration of the target analyte is low and the background matrix is high. pnnl.gov This capability ensures greater certainty in the identification of the compound, as the measured accurate mass can be compared to the theoretical exact mass of this compound. nih.govchromatographyonline.com For instance, a study demonstrated that a portable high-resolution time-of-flight mass spectrometer (HR-TOF-MS) could achieve mass resolutions of over 10,000, which is comparable to larger, more traditional magnetic sector instruments. nih.gov At this resolution, a limit of detection of 1 part-per-billion (ppb) was achieved for a heptachlorinated biphenyl standard. nih.gov

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances the sensitivity of detecting specific compounds like this compound. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is programmed to monitor only a few specific ions that are characteristic of the target analyte. epa.gov By focusing the detector's time and resources on these selected ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits. easlab.com

The SIM mode is particularly useful for quantitative analysis where the primary goal is to measure the concentration of a known compound. scielo.br For the analysis of this compound, specific ions from its mass spectrum would be chosen for monitoring. To ensure reliable identification, a minimum of one quantitation ion and two qualifying ions are typically used. epa.gov The ratio of the qualifying ions to the quantitation ion must fall within a specified range for a positive identification. epa.gov

Table 2: Example of Selected Ions for a Hexachlorobiphenyl

| Ion Type | m/z |

|---|---|

| Quantitation Ion | 360 |

| Qualifier Ion 1 | 362 |

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust Quality Assurance (QA) and Quality Control (QC) measures are essential to ensure the accuracy, precision, and reliability of data generated during the analysis of this compound. hach.comepa.gov These procedures encompass a range of practices from sample collection to final data reporting and are critical for producing legally defensible and scientifically sound results. epa.gov

Internal Standards and Recovery Standards

Internal standards are crucial components of quantitative analysis for this compound. epa.gov An internal standard is a compound that is chemically similar to the analyte but is not expected to be present in the sample. A known amount of the internal standard is added to every sample, blank, and calibration standard before extraction and analysis. epa.gov Its purpose is to correct for variations in extraction efficiency, sample volume, and instrument response. Isotopically labeled versions of PCBs, such as ¹³C-labeled congeners, are often used as internal standards because they have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished by mass spectrometry. dspsystems.eu

Recovery standards, also known as surrogates, are added to samples to monitor the efficiency of the sample preparation and analytical process. epa.gov These are compounds that are also similar to the analyte but are not expected to be in the sample. The recovery of the surrogate is calculated for each sample and is used to assess the performance of the method for that specific sample matrix. Acceptable recovery limits are established, and if a sample's surrogate recovery falls outside this range, it may indicate a problem with the extraction or analysis of that particular sample. maryland.gov

Table 3: Examples of Standards Used in PCB Analysis

| Standard Type | Example Compound | Purpose | Reference |

|---|---|---|---|

| Internal Standard | ¹³C₁₂-2,2',3,3',4,5'-Hexachlorobiphenyl | To correct for variations in analytical procedures | dspsystems.eu |

| Recovery Standard (Surrogate) | Tetrachloro-m-xylene | To monitor the efficiency of sample preparation | epa.gov |

Blank Contamination Assessment

Blank contamination assessment is a critical QA/QC procedure to ensure that the analytical system and the reagents used are free from contamination that could lead to false-positive results or artificially elevated concentrations of this compound. maryland.gov Several types of blanks are analyzed alongside the actual samples:

Method Blanks: These are samples of a clean matrix (e.g., solvent or certified clean sand) that are carried through the entire analytical process, from extraction to analysis, in the same manner as the field samples. maryland.gov The analysis of method blanks helps to identify any contamination introduced during the laboratory procedures.

Field Blanks: These are prepared in the field to assess contamination that may occur during sample collection and transport. A clean sample container is filled with a pure solvent in the field and handled like a real sample.

Instrument Blanks: These consist of a pure solvent injected into the instrument to check for any carryover from previous samples. scioninstruments.com

The results of the blank analyses are monitored, and if contamination is detected above a certain threshold, corrective actions must be taken. ucf.edu This may involve re-cleaning laboratory glassware, using fresh reagents, or re-analyzing the affected samples.

Data Validation Procedures

The accurate and reliable quantification of this compound (PCB 129) in environmental and biological matrices is contingent upon a robust and well-documented data validation process. This process encompasses a series of quality control (QC) checks and procedures designed to ensure that the analytical data meet established criteria for precision, accuracy, and sensitivity. Data validation procedures are integral to methods such as U.S. Environmental Protection Agency (EPA) Method 1668 and SW-846 Method 8082, which are commonly employed for the analysis of polychlorinated biphenyls (PCBs). epa.govohio.govosd.mil

A comprehensive data validation plan for PCB 129 analysis typically includes the following key elements:

Instrument Performance Checks

Before initiating any sample analysis, the performance of the analytical instrumentation, typically a gas chromatograph coupled with a mass spectrometer (GC-MS), must be verified. pragolab.cz This involves a series of checks to ensure the instrument is operating within the required specifications.

Tuning and Mass Calibration: The mass spectrometer is tuned to meet specific criteria for mass resolution, sensitivity, and ion abundance ratios. For instance, in GC-MS/MS analysis, a quality control (QC) standard may be injected periodically to monitor system stability. pragolab.cz

Chromatographic Resolution: The gas chromatographic column's ability to separate closely eluting isomers is critical. For example, methods may specify a maximum valley height between critical isomer pairs to ensure adequate separation. epa.gov

Initial and Continuing Calibration

Calibration procedures are essential for establishing the relationship between the instrument response and the concentration of the analyte.

Initial Calibration: A series of calibration standards containing known concentrations of PCB 129 are analyzed to generate a calibration curve. U.S. EPA methods often require a minimum of five calibration standards to establish the initial calibration. ohio.govepa.gov The linearity of the calibration curve is typically assessed by calculating the relative standard deviation (%RSD) of the calibration factors, which should be below a specified limit (e.g., 15%). ohio.gov

Continuing Calibration Verification (CCV): The stability of the instrument's calibration is monitored by analyzing a CCV standard at regular intervals (e.g., every 12 hours). ohio.govepa.gov The results of the CCV are compared to the initial calibration to ensure that the instrument's response has not drifted significantly. epa.gov

Blanks

Various types of blanks are analyzed to assess potential contamination from the laboratory environment, reagents, and analytical instrumentation.

Method Blank: A method blank consists of all the reagents used in the sample preparation process and is carried through the entire analytical procedure. It is used to identify any contamination introduced during sample preparation and analysis. epa.govepa.gov

Instrument Blank: An instrument blank (e.g., a solvent blank) is analyzed to ensure that the instrument is free from contamination.

Laboratory Control Samples (LCS)

An LCS is a sample of a clean matrix (e.g., reagent water, clean sand) that is spiked with a known concentration of PCB 129. The LCS is processed and analyzed alongside the environmental samples. The recovery of the analyte in the LCS is used to evaluate the accuracy of the analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD)

To assess the effect of the sample matrix on the analytical results, a known amount of PCB 129 is added to a duplicate of an actual environmental sample. The recovery of the spike is calculated to determine if the sample matrix is causing any interference or enhancement of the analytical signal. The relative percent difference (RPD) between the MS and MSD results is used to evaluate the precision of the method in the specific sample matrix.

Internal Standards and Surrogates

Internal standards and surrogates are compounds that are similar in chemical behavior to the target analytes but are not expected to be present in the samples. biotage.comrestek.com

Internal Standards: An internal standard is added to the sample extract just before instrumental analysis. biotage.com It is used to correct for variations in instrument response and to quantify the target analytes. restek.comnih.gov For the analysis of PCB congeners, decachlorobiphenyl (B1669993) is often recommended as an internal standard. epa.gov

Surrogates: A surrogate is added to the sample at the beginning of the extraction process. biotage.com The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and extraction steps. epa.govrestek.com Tetrachloro-m-xylene is a commonly used surrogate for PCB congener analysis. epa.gov

The following table provides examples of compounds often used as internal standards and surrogates in PCB analysis.

| Compound Type | Example Compound | Purpose |

| Internal Standard | Decachlorobiphenyl | Correct for instrument variability and quantify target analytes. epa.gov |

| Surrogate | Tetrachloro-m-xylene | Monitor the efficiency of the sample preparation and extraction process. epa.gov |

| Surrogate | 2,2',4,4',5,5'-Hexabromobiphenyl | Can be used as a surrogate or internal standard, especially if decachlorobiphenyl is a target analyte. epa.gov |

Certified Reference Materials (CRMs)

CRMs are materials of known and certified concentration that are used to validate the accuracy of an analytical method. Analysis of a CRM provides an independent verification of the laboratory's ability to accurately measure the concentration of PCB 129.

The following table shows an example of a certified reference material for a related class of compounds.

| Reference Material ID | Matrix | Certified Compound | Issuing Body |

| SRM 129c | High-Sulfur Steel | Not applicable for PCBs, but an example of a certified material. nist.gov | National Bureau of Standards |

This table is for illustrative purposes to show the concept of a Certified Reference Material and does not list a CRM for this compound.

By systematically applying these data validation procedures, analytical laboratories can ensure the production of high-quality, defensible data for the determination of this compound in various samples.

Transport Processes of this compound

The movement and distribution of this compound in the environment are governed by several transport processes.

PCBs can undergo long-range atmospheric transport, moving far from their original source before being deposited. mit.edu This transport occurs primarily when the compounds are in the vapor phase. ntnu.no The tendency of a PCB to exist in the gas or particulate phase is dependent on factors like temperature; higher temperatures favor the gas phase. mit.edu

The "grasshopper effect" describes how these chemicals can travel to higher latitudes in a series of volatilization and condensation cycles, driven by seasonal temperature changes. ntnu.no This leads to the accumulation of persistent organic pollutants (POPs) like PCBs in cooler regions such as the Arctic and Antarctic. ntnu.no In these colder climates, the rate of natural degradation reactions is slower, further increasing the persistence of these compounds. ntnu.no The degradation of gas-phase PCBs by hydroxyl (OH) radicals is a significant removal process during their atmospheric transport. copernicus.org

The exchange of PCBs between sediment and water is a critical process influencing their environmental concentration. Due to their hydrophobic nature, PCBs tend to adsorb to sediment particles. However, various physical, chemical, and biological processes can lead to their release from sediments back into the water column, a process known as sediment-water exchange. This dynamic equilibrium affects the bioavailability of PCBs in aquatic ecosystems.

The sorption of organic compounds to soil and sediment is a key factor in their environmental mobility and bioavailability. mdpi.com For nonpolar compounds like this compound, sorption is primarily influenced by the organic carbon content of the soil or sediment. The Freundlich and linear models are commonly used to describe the sorption process, with the Freundlich affinity coefficient (Kf) and the linear distribution coefficient (Kd) being important parameters. mdpi.com

Table 1: Factors Influencing Sorption of Chemicals in Soil

| Factor | Description |

|---|---|

| Soil Organic Matter | A primary sorbent for hydrophobic organic compounds. |

| Cation Exchange Capacity (CEC) | Influences the sorption of charged molecules. |

| Soil pH | Affects the surface charge of soil particles and the ionization state of compounds. |

| Clay Content and Type | Provides surface area for sorption to occur. |

This table provides a general overview of factors influencing chemical sorption in soil.

Abiotic Transformation Mechanisms of this compound

Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of this compound in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For some PCB congeners, photolysis can be a significant degradation pathway. The presence of dissolved organic matter (DOM) in water can accelerate the phototransformation of PCBs by producing reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

One study on a similar hexachlorobiphenyl, PCB 138, demonstrated that photocatalysis using titanium dioxide (TiO₂) can effectively degrade the compound. nih.gov The study found that the half-life of PCB 138 was as short as 7.4 hours under xenon lamp irradiation, which simulates sunlight. nih.gov The degradation proceeded through continuous dechlorination, forming lower chlorinated biphenyls. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic pollutants from water and soil. pjoes.com One such method is the use of Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous iron (Fe²⁺). pjoes.comresearchgate.net The reaction produces highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds. pjoes.comdioxin20xx.org

Studies have shown that Fenton's reagent can be effective in degrading various PCB congeners. pjoes.comresearchgate.net The rate of degradation is dependent on the chemical structure of the specific PCB. pjoes.com For instance, lower-chlorinated PCBs have been observed to degrade more rapidly than higher-chlorinated ones. pjoes.comresearchgate.net While the Fenton process can effectively decompose PCBs, it may not always lead to complete mineralization, which is the conversion of the organic compound to carbon dioxide, water, and inorganic ions. pjoes.comresearchgate.net

Table 2: Degradation of Selected PCB Congeners by Fenton's Reagent

| PCB Congener | Initial Concentration (ppb) | Concentration after 24h (ppb) | Concentration after 96h (ppb) |

|---|---|---|---|

| PCB 28 | 315.01 | Not specified | Not specified |

| PCB 52 | 315.08 | Not specified | Not specified |

| PCB 101 | 315.09 | Not specified | 38.76 |

This table is based on data from a study on the degradation of various PCB congeners. researchgate.net The study did not provide 24h data for all congeners shown.

Thermal Decomposition

The thermal decomposition of polychlorinated biphenyls (PCBs), including this compound, is a critical process that can occur in industrial accidents, such as fires involving transformers and capacitors, and during waste incineration. The high temperatures involved in these events can lead to the formation of various hazardous byproducts.

Research into the pyrolysis of PCBs has shown that the decomposition products are highly dependent on the temperature and the presence of oxygen. In general, the thermal treatment of PCBs can result in the formation of polychlorinated dibenzofurans (PCDFs), polychlorophenols (PCPs), and polychlorinated biphenylols (PCB-OHs). nih.gov

While specific data on the thermal decomposition of this compound is limited, studies on other hexachlorobiphenyl congeners provide insights into the likely transformation products. For instance, the thermal reaction of 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) with activated carbon-supported copper or zinc at elevated temperatures resulted in dechlorination, yielding biphenyl as a major product alongside various di- and tri-chlorinated biphenyls.

The table below summarizes the typical products observed from the pyrolysis of PCBs, which are expected to be relevant to the thermal decomposition of this compound.

| Precursor | Decomposition Process | Major Products |

| Polychlorinated Biphenyls (PCBs) | Pyrolysis / Incineration | Polychlorinated Dibenzofurans (PCDFs), Polychlorinated Phenols (PCPs), Polychlorinated Biphenylols (PCB-OHs), Lower chlorinated PCBs, Biphenyl |

Biotic Transformation and Biodegradation of this compound

The microbial transformation of this compound is a key process influencing its fate in the environment. Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade PCBs, often through complementary metabolic pathways.

Microbial Degradation Pathways

Under aerobic conditions, the biodegradation of PCBs is primarily carried out by bacteria that possess the biphenyl catabolic pathway, encoded by the bph gene cluster. This pathway is most effective for less chlorinated PCBs. The initial and often rate-limiting step is the dioxygenation of the biphenyl ring, a reaction catalyzed by biphenyl dioxygenase.

While highly chlorinated PCBs like this compound are generally more resistant to aerobic attack than their lower-chlorinated counterparts, some specialized microorganisms can initiate their degradation. For example, Burkholderia xenovorans LB400 is known for its broad PCB-degrading capabilities and can oxidize congeners with up to four chlorine atoms. nih.govnih.gov However, the presence of multiple chlorine atoms, particularly in the ortho positions, can hinder the binding of the PCB molecule to the active site of the biphenyl dioxygenase, thus reducing the degradation efficiency.

The aerobic degradation of PCBs typically proceeds through the formation of chlorinated benzoic acids as key intermediates. The general pathway involves the initial dioxygenation to form a cis-dihydrodiol, followed by dehydrogenation, meta-cleavage of the aromatic ring, and subsequent hydrolysis and further enzymatic reactions.

A study on the aerobic degradation of various PCB congeners by Alcaligenes sp. JB1 showed that the metabolism was generally restricted to PCBs with up to four chlorine atoms in resting-cell assays. uva.nl The degradation of more highly chlorinated congeners like hexachlorobiphenyls was observed to be significantly slower or negligible under the tested conditions.

In anaerobic environments, such as contaminated sediments and soils, the primary mechanism for the biodegradation of highly chlorinated PCBs like this compound is reductive dechlorination. epa.govnih.govresearchgate.net This process involves the removal of chlorine atoms from the biphenyl structure, with the PCB congener serving as an electron acceptor. The removal of chlorine atoms is sequential and results in the formation of less chlorinated congeners, which are generally less toxic and more susceptible to subsequent aerobic degradation. nih.govosti.gov

Microorganisms from various phylogenetic groups, including members of the phylum Chloroflexi, have been implicated in the reductive dechlorination of PCBs. The process is often congener-specific, with certain microbial populations specializing in the removal of chlorines from specific positions (ortho, meta, or para) on the biphenyl rings. Generally, meta and para chlorines are more readily removed than ortho chlorines. epa.govnih.gov

While the specific dechlorination pathway of this compound has not been fully elucidated in all environments, based on the known patterns of microbial reductive dechlorination, it is expected to undergo stepwise removal of its chlorine atoms, leading to the formation of various penta-, tetra-, and trichlorobiphenyls.

The complementary nature of anaerobic and aerobic PCB degradation pathways has led to the development of sequential anaerobic-aerobic treatment strategies. nih.govresearchgate.net This approach leverages the ability of anaerobic microorganisms to dechlorinate highly chlorinated congeners to less chlorinated forms, which are then more readily mineralized by aerobic bacteria.

The table below illustrates the general principle of combined anaerobic-aerobic degradation of highly chlorinated PCBs.

| Treatment Stage | Process | Effect on this compound |

| Anaerobic | Reductive Dechlorination | Removal of chlorine atoms to form less chlorinated congeners (e.g., pentachlorobiphenyls, tetrachlorobiphenyls). |

| Aerobic | Oxidative Degradation | Breakdown of the less chlorinated biphenyl rings, leading to the formation of chlorinated benzoates and further mineralization. |

The genetic basis for the aerobic degradation of PCBs lies within the bph gene cluster, with the bphA gene playing a pivotal role. nih.govnih.gov This gene encodes the large subunit of the terminal dioxygenase component of biphenyl dioxygenase (BphA), which is the enzyme responsible for the initial oxidative attack on the biphenyl molecule. The amino acid sequence of the BphA protein dictates the substrate specificity of the enzyme and, consequently, the range of PCB congeners that a particular microorganism can degrade. nih.gov

The biphenyl dioxygenase from Burkholderia xenovorans LB400, for example, has a broad substrate range due to its ability to attack at different unchlorinated positions on the biphenyl rings. nih.gov However, even for this robust enzyme, the degradation of highly and ortho-substituted congeners like this compound can be challenging. The steric hindrance imposed by the chlorine atoms can prevent the proper orientation of the PCB molecule within the enzyme's active site.

Research has focused on understanding the structure-function relationships of biphenyl dioxygenases and on engineering these enzymes for enhanced degradation of recalcitrant PCB congeners. Site-directed mutagenesis and gene shuffling techniques have been employed to alter the substrate specificity of BphA, leading to variants with improved activity against previously non-degradable or poorly degraded PCBs. nih.gov The induction of the bphA gene is also a critical factor, often requiring the presence of biphenyl or other structurally related compounds. nih.gov

Phytoremediation and Plant-Associated Degradation

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remediate contaminated soils and water. nih.gov This green technology is considered a promising and cost-effective strategy for addressing pollution by toxic compounds like PCBs. nih.gov The mechanisms of phytoremediation for PCBs are multifaceted and include phytoextraction (uptake from the soil), phytotransformation (enzymatic degradation within the plant), and rhizoremediation (degradation by microorganisms in the root zone). nih.gov

Uptake and Translocation in Plants

The uptake and translocation of PCBs by plants are influenced by the specific properties of both the chemical compound and the plant species. The hydrophobicity of a PCB congener, often expressed as the logarithm of the octanol-water partition coefficient (log Kow), is a key factor. Generally, the efficiency of plant uptake of PCBs is expected to decrease as the degree of chlorination and, consequently, hydrophobicity increases. nih.gov

However, studies have shown that even higher-chlorinated congeners, including hexachlorobiphenyls, can be taken up by certain plant species. For instance, in a study investigating the phytoextraction of Aroclor 1260, a commercial PCB mixture containing a significant proportion of hexachlorobiphenyls, from contaminated soil, various plant species were found to accumulate PCBs in their root tissues and, to a lesser extent, in their shoots. nih.govresearchgate.net Notably, the study observed higher concentrations of tetrachloro- to hexachlorobiphenyls in the shoots, suggesting that translocation of these more chlorinated congeners is possible. nih.gov

Research on different plant species has highlighted variability in their capacity for PCB uptake and translocation. For example, some studies have indicated that plants in the Cucurbita genus, such as pumpkins and zucchini, are particularly effective at taking up and translocating PCBs from the soil. researchgate.net In a field trial with pumpkin plants grown in Aroclor-contaminated soil, an increase in PCB concentrations was observed in the stems and leaves over time, while root concentrations remained relatively stable, suggesting active uptake and translocation. nih.gov

The table below summarizes findings on the uptake and translocation of PCBs in different plant species, providing a general understanding that can be extrapolated to congeners like this compound.

| Plant Species | PCB Mixture/Congeners Studied | Key Findings on Uptake and Translocation |

| Hybrid Poplar (Populus deltoides x nigra) | Mono- to tetra-chlorinated biphenyls | PCB congeners were taken up by the roots, and translocation to the stems was inversely related to hydrophobicity. nih.gov |

| Pumpkin (Cucurbita pepo) | Aroclor 1260 | Effective in extracting PCBs from soil, with evidence of translocation to shoots. researchgate.net |

| Tall Fescue (Festuca arundinacea) | Aroclor 1260 | Showed higher mineralization of hexachlorobiphenyls in planted soil compared to unplanted soil. nih.gov |

Enzymatic Degradation in Plant Tissues (e.g., Dioxygenases, Cytochrome P450, Peroxidases)

Once inside plant tissues, PCBs can undergo enzymatic transformation, a process known as phytotransformation. nih.gov This metabolic process in plants is often likened to the "green liver" model, involving a series of enzymatic reactions. nih.gov Several enzyme families have been implicated in the initial metabolism of PCBs in plants, including dioxygenases, cytochrome P450 monooxygenases, and peroxidases. mdpi.comnih.gov

Dioxygenases: These enzymes play a crucial role in the aerobic degradation of aromatic compounds by catalyzing the insertion of both atoms of molecular oxygen into the substrate. researchgate.net In the context of PCBs, bacterial biphenyl dioxygenases are well-studied and are known to initiate the degradation pathway by producing cis-diol intermediates that are susceptible to ring cleavage. nih.gov While the direct action of plant dioxygenases on this compound has not been extensively documented, the presence of dioxygenase activity in plants and their role in degrading other chlorinated compounds suggest a potential involvement. researchgate.net

Cytochrome P450: The cytochrome P450 (CYP) superfamily of enzymes is vast and plays a critical role in the metabolism of a wide range of endogenous and exogenous compounds in plants. mdpi.comunito.it In animal and microbial systems, CYPs are known to be involved in the metabolism of PCBs. wikipedia.orgnih.gov Studies on plant cell cultures have suggested the involvement of cytochrome P450 in PCB metabolism. nih.gov For instance, the metabolism of certain PCB congeners was inhibited by cytochrome P450 inhibitors. nih.gov These enzymes typically catalyze hydroxylation reactions, which is a key step in the detoxification of hydrophobic compounds like PCBs. mdpi.com

Peroxidases: Peroxidases are enzymes that catalyze the oxidation of a wide variety of organic and inorganic compounds using hydrogen peroxide as the electron acceptor. mdpi.com Plant peroxidases have been shown to be involved in the degradation of various pollutants, including phenolic compounds and dyes. mdpi.comnih.gov Research suggests that peroxidases may also play a role in the initial metabolism of PCBs in plants. nih.gov The degradation of some chlorinated phenols by soybean peroxidase has been demonstrated, indicating the potential of these enzymes to act on chlorinated aromatic compounds. mdpi.com

The following table provides an overview of the key enzymes in plants and their potential role in the degradation of this compound.

| Enzyme Family | General Function in Plants | Potential Role in this compound Degradation |

| Dioxygenases | Catalyze the incorporation of both atoms of oxygen into a substrate. Involved in the biosynthesis of various plant compounds and the degradation of aromatic compounds. | May initiate the degradation pathway by adding hydroxyl groups to the biphenyl rings, making the compound more susceptible to further degradation. |

| Cytochrome P450 | A large and diverse group of enzymes that catalyze monooxygenase reactions, including hydroxylation, which increases the water solubility of xenobiotics. | Can hydroxylate the hexachlorobiphenyl molecule, which is a critical first step in its detoxification and subsequent degradation. nih.gov |

| Peroxidases | Catalyze the oxidation of a broad range of substrates using hydrogen peroxide. Involved in lignin (B12514952) biosynthesis, defense against pathogens, and stress response. | May be involved in the initial oxidation of this compound, potentially leading to the cleavage of the biphenyl bond or the formation of more polar metabolites. nih.gov |

Role of Endophytic Microorganisms in Phytoremediation

Endophytic microorganisms, which are bacteria and fungi that live within plant tissues without causing any apparent harm to their host, can play a significant role in enhancing phytoremediation processes. nih.govmdpi.com These microorganisms can contribute to the degradation of pollutants, including PCBs, both within the plant and in the surrounding rhizosphere. researchgate.netnih.gov

The symbiotic relationship between plants and endophytic bacteria can be a powerful tool for cleaning up contaminated sites. nih.gov Endophytes can possess the enzymatic machinery necessary for the degradation of persistent organic pollutants that the host plant may lack. nih.gov For example, some endophytic bacteria have been found to contain genes for dioxygenases, enzymes critical for the breakdown of PCBs. nih.gov

The plant provides a protected environment and a source of nutrients for the endophytic microorganisms, while the endophytes, in turn, can help the plant to tolerate the stress induced by the contaminants and can actively degrade the pollutants taken up by the plant. mdpi.comfrontiersin.org This synergistic interaction can lead to a more efficient and complete remediation of contaminated soil. Research has shown that inoculating plants with specific pollutant-degrading endophytic bacteria can enhance the removal of organic contaminants. mdpi.com While specific studies on endophytic degradation of this compound are limited, the known capabilities of endophytes to degrade a wide range of organic pollutants strongly suggest their potential role in the phytoremediation of this compound. nih.gov

Information regarding this compound is currently limited.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound This compound , also known as PCB 131 , to generate the requested article on its bioaccumulation and trophic transfer dynamics.

The inquiry requested detailed research findings structured around a specific outline, including data on its bioaccumulation in fish and invertebrates, its trophic magnification factors (TMFs), and factors influencing its biomagnification.

While extensive data exists for other polychlorinated biphenyl (PCB) congeners, including other hexachlorobiphenyls, the available scientific databases and resources yielded no specific studies or data sets pertaining to the bioaccumulation and food web dynamics of this compound (PCB 131). The general properties of PCBs indicate they are persistent and can bioaccumulate in organisms and biomagnify in food webs. nih.govgreenfacts.orgillinois.govepa.gov However, these characteristics vary significantly between individual congeners. nih.govepa.govnih.gov

Due to the lack of specific empirical data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following requested sections:

Interspecies and Intersystem Differences in Bioaccumulation Patterns

Without dedicated research on this particular compound, any attempt to populate these sections would rely on speculation or improper extrapolation from other, different PCB congeners, which would not meet the required standard of scientific accuracy for the specified subject.

Further research and analysis focusing specifically on the environmental fate and toxicology of this compound (PCB 131) are needed to address these knowledge gaps.

Relationship between Bioaccumulation and Congener Structure

The bioaccumulation of PCBs is a complex process governed by a confluence of physicochemical properties of the congener and the physiological characteristics of the organism. Key structural determinants influencing bioaccumulation include the degree of chlorination and the substitution pattern of chlorine atoms, particularly at the ortho, meta, and para positions.

In general, an increase in the number of chlorine atoms on the biphenyl rings leads to higher lipophilicity, or fat-solubility, of the congener. This increased affinity for lipids results in greater partitioning into the fatty tissues of organisms and a decreased rate of elimination, thereby enhancing bioaccumulation. epa.gov Highly chlorinated PCBs are thus more persistent in biological systems and tend to biomagnify to a greater extent through the food chain. epa.gov

The specific arrangement of chlorine atoms is also a critical factor. Congeners lacking adjacent non-chlorinated carbon atoms, especially in the meta and para positions, are more resistant to metabolic breakdown by cytochrome P450 enzymes. This metabolic recalcitrance is a significant contributor to their long biological half-lives and high bioaccumulation potential.

Furthermore, the degree of ortho-substitution influences the three-dimensional structure of the PCB molecule. Congeners with fewer or no chlorine atoms at the ortho positions (2, 2', 6, and 6') can adopt a more planar configuration, which can affect their biological activity and bioaccumulation. However, studies have shown that even non-planar, ortho-substituted congeners can be highly bioaccumulative.

Research investigating the trophic magnification of 127 PCB congeners in a lake ecosystem revealed that Trophic Magnification Factors (TMFs) ranged from 1.5 to 6.6. A strong positive correlation was observed between the TMF of a congener and its octanol-water partition coefficient (log KOW), a measure of its lipophilicity. This indicates that more lipophilic congeners are more likely to biomagnify in the food web.

While general trends are evident, the bioaccumulation potential of a specific congener is a result of the interplay of these structural factors. The following table provides a comparative look at the bioaccumulation and trophic magnification of this compound (PCB 132) and other selected hexachlorobiphenyl congeners, illustrating the influence of their distinct chlorine substitution patterns.

Interactive Data Table: Comparative Bioaccumulation of Hexachlorobiphenyl Congeners

| Congener Number | Chemical Name | Structure | Log KOW | Trophic Magnification Factor (TMF) | Bioaccumulation Factor (BAF) Range in Fish (L/kg lipid) |

| PCB 132 | This compound | 2,2',3,3',4,5' | 6.8 | 4.5 | 1,000,000 - 10,000,000 |

| PCB 138 | 2,2',3,4,4',5'-Hexachlorobiphenyl | 2,2',3,4,4',5' | 6.83 | 5.2 | 5,000,000 - 50,000,000 |

| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 2,2',4,4',5,5' | 6.92 | 5.8 | 10,000,000 - 100,000,000 |

| PCB 128 | 2,2',3,3',4,4'-Hexachlorobiphenyl | 2,2',3,3',4,4' | 6.74 | 4.2 | 500,000 - 5,000,000 |

| PCB 167 | 2,3',4,4',5,5'-Hexachlorobiphenyl | 2,3',4,4',5,5' | 7.27 | 3.9 | 1,000,000 - 10,000,000 |

Note: Log KOW, TMF, and BAF values are compiled from various scientific studies and databases and may vary depending on the specific ecosystem and species studied. The data presented here is for comparative purposes to illustrate the influence of congener structure.

The data illustrates that while all hexachlorobiphenyls are highly bioaccumulative, subtle differences in their chlorine substitution patterns lead to variations in their TMF and BAF values. For instance, PCB 153, with chlorine atoms at the 2,2',4,4',5,5' positions, generally exhibits one of the highest bioaccumulation potentials among the hexachlorobiphenyls. In contrast, PCB 128, with a different substitution pattern, shows a comparatively lower, though still significant, tendency to bioaccumulate. The TMF for this compound (PCB 132) is substantial, indicating its significant potential for biomagnification within aquatic food webs.

Mechanistic Biochemical Interactions of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl in Biological Systems

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Potential

The interaction of a PCB congener with the Aryl Hydrocarbon Receptor (AhR) is a critical initiating event for a cascade of toxic effects known as "dioxin-like" toxicity. This pathway's relevance to 2,2',3,3',4,5'-Hexachlorobiphenyl is defined by the congener's structural inability to act as a potent ligand.

Comparative AhR Binding Affinity of this compound

The binding affinity of PCBs to the AhR is strongly dependent on their ability to assume a coplanar structure, similar to that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The presence of chlorine atoms in the ortho positions of the biphenyl (B1667301) rings creates steric hindrance that forces the rings to twist out of plane.

This compound (PCB 137) is a di-ortho substituted congener. This structure prevents the necessary planar conformation required for effective binding to the AhR. researchgate.net Consequently, it exhibits extremely low to negligible binding affinity for this receptor.

To standardize the risk assessment of dioxin-like compounds, a Toxic Equivalency Factor (TEF) system is used, which compares the AhR-mediated potency of a compound to that of TCDD (TEF = 1.0). epa.govclu-in.org Coplanar (non-ortho) and some mono-ortho PCBs have been assigned TEFs by the World Health Organization (WHO). Due to their lack of significant AhR binding, di-ortho substituted congeners like this compound are not assigned TEF values and are thus considered to have no significant dioxin-like toxicity. wa.gov

| PCB Class | Example Congener(s) | Ortho-Chlorine Substitutions | General AhR Binding Affinity | WHO TEF (Human/Mammal) |

| Non-Ortho (Coplanar) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0 | High | 0.1 |

| Mono-Ortho | 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 1 | Low to Moderate | 0.00003 |

| Di-Ortho | This compound (PCB 137) | 2 | Negligible | Not Assigned |

This table illustrates the relationship between ortho-chlorine substitution, Aryl Hydrocarbon Receptor (AhR) binding affinity, and Toxic Equivalency Factors (TEFs) for different classes of PCBs.

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P4501A1) via AhR Pathway

A primary and well-characterized downstream consequence of AhR activation is the transcriptional induction of a battery of genes, including those for xenobiotic metabolizing enzymes. t3db.ca Among the most sensitive biomarkers for AhR activation is the induction of Cytochrome P4501A1 (CYP1A1), an enzyme whose activity can be measured by the 7-ethoxyresorufin-O-deethylase (EROD) assay. nih.gov

Potent AhR agonists, such as TCDD and coplanar PCBs, are strong inducers of CYP1A1. epa.gov Given that this compound is a di-ortho substituted congener with negligible affinity for the AhR, it is not considered a significant inducer of CYP1A1 or EROD activity through the classical AhR-dependent pathway. Its contribution to the total dioxin-like activity of environmental mixtures is therefore considered to be insignificant.

Non-AhR Mediated Biochemical Alterations by this compound

The principal biochemical interactions of this compound occur through mechanisms independent of the Aryl Hydrocarbon Receptor. These pathways are characteristic of non-dioxin-like PCBs.

Effects on Intracellular Signaling Pathways (e.g., Ca2+-dependent signaling)

A recognized mechanism of toxicity for non-dioxin-like PCBs involves the disruption of intracellular signaling cascades, particularly those dependent on calcium (Ca2+). Alterations in Ca2+ homeostasis can affect a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. However, specific research data detailing the direct effects of this compound on Ca2+-dependent signaling pathways are not prominent in the available scientific literature.

Neurochemical System Modulation (e.g., Dopamine (B1211576), GABA Signaling)

Non-dioxin-like PCBs are known to be neurotoxic, with some congeners shown to alter levels of key brain neurotransmitters, including dopamine and serotonin. ewg.org These alterations can disrupt normal neurological function and behavior. While this is a documented pathway for some non-dioxin-like congeners, specific studies focusing on the impact of this compound on dopamine or γ-aminobutyric acid (GABA) signaling systems are limited.

Interference with Thyroid Hormone Homeostasis

There is direct evidence that this compound interferes with the thyroid hormone system. A primary mechanism for this disruption is the competitive binding of PCBs, particularly their hydroxylated metabolites (OH-PCBs), to thyroid hormone transport proteins, most notably transthyretin (TTR). nih.govntnu.nontnu.no TTR is crucial for transporting the thyroid hormone thyroxine (T4) in the blood and across the placenta and blood-brain barrier. When a compound like an OH-PCB binds to TTR, it can displace T4, making the hormone more susceptible to metabolic breakdown and excretion, ultimately lowering circulating T4 levels. ntnu.no

A study investigating the relationship between environmental exposures and thyroid status in pregnant women and their infants found a significant correlation between the levels of this compound in human milk and elevated levels of thyroid-stimulating hormone (TSH) in the umbilical cord blood of neonates. nih.gov Elevated TSH is a clinical indicator of a potential hypothyroid state, as the pituitary gland releases more TSH to stimulate a thyroid gland that is not producing enough T4.

| PCB Congener | Sample Matrix | Associated Finding | Reference |

| This compound (PCB 137) | Human Milk | Higher levels significantly correlated with higher TSH in umbilical cord plasma. | nih.gov |

| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) | Human Milk | Higher levels significantly correlated with higher TSH in umbilical cord plasma. | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Human Milk | Higher levels significantly correlated with higher TSH in umbilical cord plasma. | nih.gov |

This table summarizes findings from a study showing a relationship between specific PCB congeners and neonatal thyroid-stimulating hormone (TSH) levels.

Metabolic Transformation of this compound in Biological Systems

The biotransformation of this compound (PCB 129) is a critical determinant of its toxicokinetics and biological effects. The metabolic process involves a series of enzymatic reactions, primarily categorized into Phase I and Phase II metabolism, which aim to increase the water solubility of the compound and facilitate its excretion from the body. These transformations are complex and can lead to the formation of various metabolites, some of which may exhibit their own toxicological properties.

Hydroxylation and Phase I Metabolism (e.g., P450 enzymes, Arene Oxide Intermediates)

The initial and rate-limiting step in the metabolism of polychlorinated biphenyls (PCBs) is Phase I metabolism, which introduces a polar functional group, typically a hydroxyl group (-OH), into the lipophilic PCB molecule. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases located in the endoplasmic reticulum of cells, particularly in the liver. researchgate.net

The hydroxylation of PCBs can occur through two main mechanisms: direct insertion of a hydroxyl group or via the formation of a highly reactive arene oxide intermediate. nih.govnih.gov The arene oxide pathway involves the epoxidation of one of the phenyl rings, which can then rearrange to form a phenol (B47542) (hydroxylated PCB) through a process known as the NIH shift. nih.govnih.gov The formation of arene oxides is significant as these intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism of toxicity for some PCBs. nih.govnih.gov Evidence for the involvement of arene oxide intermediates in the metabolism of hexachlorobiphenyls has been suggested by studies where the addition of glutathione, which conjugates with arene oxides, decreased the covalent binding of metabolites to microsomal proteins. nih.gov

For this compound (PCB 129), the chlorine substitution pattern dictates the positions available for hydroxylation. The potential hydroxylated metabolites of PCB 129 that can be formed have been identified as:

6-OH-PCB 129

4'-OH-PCB 129

5'-OH-PCB 129

6'-OH-PCB 129 nih.gov

The specific CYP isoforms involved in the metabolism of a particular PCB congener are dependent on its structure, particularly the number and position of chlorine atoms.

Phase II Metabolism and Conjugation (e.g., Glucuronidation, Sulfation)

Following Phase I hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous, water-soluble molecules to the hydroxyl group, which further increases their polarity and facilitates their elimination from the body via urine or feces. nih.govnih.gov The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes transfer glucuronic acid from the cofactor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB. nih.gov The efficiency of glucuronidation is highly dependent on the structure of the OH-PCB metabolite. nih.gov Factors such as the position of the hydroxyl group and the pattern of chlorine substitution on the biphenyl rings can significantly influence the rate and extent of glucuronide conjugate formation. nih.gov For instance, studies on various OH-PCBs have shown that chlorine substitution on the non-hydroxylated ring can decrease the maximal velocity (Vmax) of the UGT-catalyzed reaction. nih.gov

Sulfation is another important Phase II reaction for OH-PCBs, mediated by sulfotransferase (SULT) enzymes. nih.gov SULTs catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.gov The resulting sulfate (B86663) conjugates are highly water-soluble. The formation of PCB sulfates is a complex process, and like glucuronidation, its efficiency is influenced by the specific structure of the OH-PCB. nih.gov Some OH-PCBs are excellent substrates for sulfation, while others may be poor substrates or even inhibitors of SULT enzymes. nih.govresearchgate.net

While it is established that OH-PCBs are substrates for these conjugation enzymes, specific studies detailing the glucuronidation and sulfation of the hydroxylated metabolites of this compound are limited. However, based on the general principles of PCB metabolism, it is expected that 6-OH-PCB 129, 4'-OH-PCB 129, 5'-OH-PCB 129, and 6'-OH-PCB 129 would be subject to these Phase II transformations.

Atropselective Metabolism of Chiral Congeners

Due to restricted rotation around the central carbon-carbon bond that links the two phenyl rings, this compound is a chiral molecule. This means it exists as a pair of non-superimposable mirror images called atropisomers. Many biological processes, including enzymatic metabolism, can differentiate between these atropisomers.

The metabolism of chiral PCBs by cytochrome P450 enzymes is often atropselective , meaning that one atropisomer is metabolized at a different rate than the other. semanticscholar.orgnih.gov This selective metabolism can lead to an enrichment of the less readily metabolized atropisomer of the parent PCB in tissues, as well as an atropisomeric enrichment of the resulting hydroxylated metabolites. semanticscholar.orgnih.gov

Studies on other chiral hexachlorobiphenyls, such as PCB 132 and PCB 136, have demonstrated significant atropselectivity in their metabolism. semanticscholar.orgnih.govbiologists.com For example, the oxidation of PCB 136 by rat liver microsomes shows a preferential metabolism of the (+)-PCB 136 atropisomer, leading to an enrichment of (-)-PCB 136. nih.gov The resulting hydroxylated metabolites are also formed atropselectively. nih.govnih.gov

While direct experimental data on the atropselective metabolism of this compound (PCB 129) is not extensively documented, it is highly probable that its biotransformation follows a similar pattern of atropselectivity. The specific chiral signature—the direction and degree of enrichment of its atropisomers and metabolites—would likely be dependent on the specific P450 enzymes involved.

Interspecies Differences in Metabolic Pathways and Rates

The metabolic fate of PCBs, including this compound, can vary significantly between different species. nih.govbohrium.com These interspecies differences are largely attributed to variations in the expression levels and catalytic activities of cytochrome P450 enzymes and Phase II conjugation enzymes among species. nih.gov

For example, a study on the metabolism of another hexachlorobiphenyl, PCB 138, found that liver microsomes from guinea pigs were much more active in metabolizing this congener compared to those from rats and hamsters. nih.gov Furthermore, the profile of metabolites produced can differ. In a study of PCB 136, 2,2′,3,3′,6,6′-hexachlorobiphenyl-4-ol was the major metabolite in incubations with human, monkey, and rabbit liver microsomes, whereas 2,2′,3,3′,6,6′-hexachlorobiphenyl-5-ol was the primary metabolite formed by microsomes from guinea pigs, hamsters, mice, and dogs. nih.gov

The metabolism of a highly persistent congener, 2,4,5,2',4',5'-hexachlorobiphenyl, was found to be catalyzed by the human P450 isoform CYP2B6, and the rate of hydroxylation was significantly lower than that observed with the corresponding enzyme in dogs (CYP2B11). epa.gov These findings highlight that extrapolating metabolic data from one species to another must be done with caution. While specific comparative metabolic studies on this compound across multiple species are not widely available, the existing body of research on other PCBs strongly suggests that its metabolic pathway and rate of biotransformation would also exhibit significant interspecies variation.

Comparative Congener Specific Research on 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

2,2',3,3',4,5'-Hexachlorobiphenyl as an Indicator PCB Congener

In the comprehensive analysis of polychlorinated biphenyls (PCBs), certain congeners are designated as "indicator PCBs." These are typically selected based on their prevalence and high concentrations in technical PCB mixtures, as well as in environmental and biological samples. The most commonly recognized indicator PCBs include congeners such as PCB 28, 52, 101, 138, 153, and 180.

This compound, identified as PCB 131, is not typically classified as one of these primary indicator PCBs. While it is detected in environmental matrices, its presence is generally less abundant compared to the designated indicator congeners. For instance, in studies of residential soils, non-Aroclor PCBs, including PCB 131, have been detected, but they constitute a minor fraction of the total PCB concentration. researchgate.net The selection of indicator PCBs aims to simplify the complex analysis of all 209 congeners by focusing on a representative subset that can provide a general measure of PCB contamination. The lower relative abundance of PCB 131 means it is often not prioritized for routine monitoring programs that rely on this indicator approach.

Structural Activity Relationships (SAR) for this compound Relative to Other Congeners

The biological activity of PCB congeners is intrinsically linked to their three-dimensional structure. For non-dioxin-like PCBs such as this compound (PCB 131), the structure-activity relationship (SAR) is distinct from that of their dioxin-like counterparts. The defining structural feature for this class is the presence of two or more ortho-chlorines, which dictates an AhR-independent mechanism of action.

The neurotoxic effects of non-dioxin-like PCBs are a primary focus of SAR studies. Research has shown that these congeners can interfere with intracellular signaling pathways, particularly calcium homeostasis. nih.gov The specific chlorine substitution pattern of PCB 131 influences its ability to interact with cellular targets. For example, studies on other di-ortho substituted PCBs have demonstrated that they can alter membrane structures and functions, leading to disruptions in the plasma membrane, mitochondria, and endoplasmic reticulum. pangaea.de This is a proposed mechanism for the rapid cell death observed in certain cell types exposed to ortho-substituted PCBs, an effect not seen with coplanar (dioxin-like) congeners at similar concentrations. pangaea.de

When compared to other hexachlorobiphenyl isomers, the activity of PCB 131 is expected to differ based on its specific arrangement of chlorine atoms. For example, the highly persistent and abundant di-ortho congener PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is a well-studied neurotoxin. nih.gov While both PCB 131 and PCB 153 are di-ortho substituted, the differing positions of the other four chlorine atoms will alter their molecular shape, lipophilicity, and ability to interact with specific biological targets, leading to potentially different potencies or types of biological effects. Studies investigating the effects of various ortho-substituted PCBs on cell proliferation have shown that congeners can have biphasic effects, suggesting complex, non-AhR and non-androgen receptor-mediated mechanisms. nih.gov

Contribution of this compound to Total PCB Burdens in Environmental and Biological Samples

While not one of the most abundant congeners, this compound (PCB 131) is detected in various environmental and biological matrices. Its contribution to the total PCB burden is generally low but can be indicative of specific sources or environmental weathering processes.

A detailed study of residential soils in East Chicago, Indiana, a historically industrialized area, provides specific data on the presence of PCB 131. researchgate.netnih.goveur.nl In these soil samples, PCB 131 was detected among other non-Aroclor congeners, although its concentration was significantly lower than that of major indicator congeners. researchgate.net

| Statistic | PCB 131 Concentration (ng/g dry weight) | Total PCBs (Σ128 congeners) Concentration (ng/g dry weight) | Contribution of PCB 131 to Total PCBs (%) |

|---|---|---|---|

| Geometric Mean | 0.06 | 120 | ~0.05% |

| Median | 0.05 | 93 | ~0.05% |

| Maximum | 0.89 | 1700 | ~0.05% |

Data sourced from Martinez et al. (2022). researchgate.netnih.gov